6''-Malonylgenistin

説明

Contextualization within Isoflavonoid (B1168493) Chemistry and Plant Metabolomics

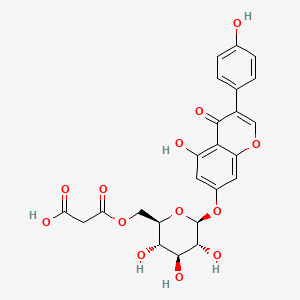

6''-O-Malonylgenistin belongs to the isoflavonoid class of polyphenolic compounds, which are secondary metabolites predominantly found in leguminous plants. scispace.comalphalabs.co.uk Isoflavonoids are characterized by a 3-phenylchromen-4-one backbone structure. researchgate.net 6''-O-Malonylgenistin is specifically a glycosyloxyisoflavone, a derivative of genistin (B1671436) where a malonyl group has replaced the hydroxy hydrogen at the 6'' position of the glucose moiety. nih.govchemicalbook.com This malonylation is a crucial aspect of its chemical identity and influences its stability and solubility.

The study of such compounds falls under the umbrella of plant metabolomics, a field dedicated to the comprehensive analysis of the complete set of small-molecule metabolites within a plant or its tissues. nih.gov Widely targeted metabolomics techniques have proven effective in identifying and quantifying a wide range of metabolites, including 6''-O-Malonylgenistin, in various plant species and organs. nih.govnih.gov This approach allows scientists to understand the complex metabolic networks and how they respond to genetic and environmental changes.

Significance as a Biosynthetic Intermediate and Natural Product

The biosynthesis of isoflavonoids is a complex pathway that originates from phenylpropanoid metabolism. researchgate.net 6''-O-Malonylgenistin serves as a key biosynthetic intermediate in this pathway. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions. A pivotal step is the conversion of a flavanone (B1672756) to an isoflavone (B191592) scaffold by the enzyme isoflavone synthase. researchgate.netntu.ac.uk Following the formation of the isoflavone aglycone, genistein (B1671435), it undergoes glycosylation to form genistin. scispace.com The final step in the formation of 6''-O-Malonylgenistin is the attachment of a malonyl group to the glucose residue of genistin.

As a natural product, 6''-O-Malonylgenistin is found in a variety of plants, most notably in soybeans (Glycine max), where it can be one of the most abundant isoflavones. alphalabs.co.uknih.govscielo.br Its presence has also been reported in other organisms like Maackia amurensis. nih.gov In soybeans, isoflavones, including 6''-O-Malonylgenistin, are synthesized and then stored in the central vacuole of the cells. researchgate.net The concentration and composition of isoflavones, including 6''-O-Malonylgenistin, can vary depending on the plant cultivar, growth stage, and environmental conditions. scielo.br For instance, studies on soy sprouts have shown that the levels of 6''-O-Malonylgenistin can be influenced by storage time and the application of elicitors. scielo.br

Interactive Data Table: Chemical Properties of 6''-O-Malonylgenistin

| Property | Value | Source |

| Molecular Formula | C24H22O13 | nih.govbiosynth.comscbt.com |

| Molecular Weight | 518.42 g/mol | nih.govbiosynth.comscbt.com |

| CAS Number | 51011-05-3 | nih.govchemicalbook.comscbt.com |

| Synonyms | Malonylgenistin, Genistin malonate | nih.govchemicalbook.com |

| Class | Glycosyloxyisoflavone | nih.gov |

Interactive Data Table: Occurrence and Concentration of 6''-O-Malonylgenistin in Soy Cultivars

| Cultivar | Concentration (µg/g) | Conditions | Source |

| Soy SK-7 | 155.9 | Sprouts | scielo.br |

| Panorama 358 | - | - | scielo.br |

| Panorama 357 | - | - | scielo.br |

| Soyica P34 | - | - | scielo.br |

| Panorama 27 | - | - | scielo.br |

Note: The table indicates that while 6''-O-malonylgenistin was a major constituent in the cultivars studied, specific concentration values for all cultivars were not provided in the source material. The highest reported concentration was in the SK-7 cultivar. scielo.br

Presence in Leguminous Plants

The primary sources of 6''-O-Malonylgenistin are leguminous plants, where it exists as one of several isoflavone conjugates.

Soybean (Glycine max) is the most significant and well-documented source of 6''-O-Malonylgenistin. nih.govmedchemexpress.com It is considered one of the major isoflavone constituents in soybean seeds, alongside other compounds like 6''-O-malonyldaidzin. tandfonline.comtandfonline.comnih.govresearchgate.net Research has identified its presence in various parts of the soybean plant, with notable concentrations found in the hypocotyls and cotyledons. tandfonline.comiastate.edu Studies have isolated and characterized 6''-O-Malonylgenistin from soybean seeds, confirming its structure through methods such as UV, MS, IR, and NMR spectroscopy. tandfonline.comtandfonline.com Together with 6''-O-malonyldaidzin, it can make up a substantial portion, between 71-81%, of the total isoflavones in soybean seeds. nih.govresearchgate.net

Beyond soybeans, 6''-O-Malonylgenistin has also been identified in other leguminous plants. Notably, its presence has been reported in the relict tree Maackia amurensis. nih.govarctomsci.comimmunomart.comambeed.com Research on callus cultures of Maackia amurensis has confirmed the synthesis of this isoflavonoid, indicating its distribution is not limited to just the Glycine genus. arctomsci.comimmunomart.comambeed.com

Quantitative Variation Across Plant Cultivars

The concentration of 6''-O-Malonylgenistin exhibits significant variation among different cultivars of the same plant species. iastate.eduelewa.org Studies on numerous soybean cultivars have revealed a wide range in the content of this specific isoflavone.

For instance, an analysis of six Colombian soybean cultivars showed that 6''-O-malonylgenistin was a major constituent, with the cultivar 'Soy SK-7' displaying the highest amount at 155.9 µg/g. scielo.br Another study involving seventeen soybean cultivars grown in three different locations found that total isoflavone concentrations ranged from 2038 to 9514 µg/g, with 6''-O-malonylgenistin being a primary component. nih.govresearchgate.net Similarly, a study of fifteen Korean soybean cultivars grown over three years in different locations reported total isoflavone contents ranging from 188.4 to 948.9 mg per 100g, highlighting the significant impact of cultivar and environmental interaction on isoflavone profiles. acs.orgresearchgate.net These findings underscore that genetic factors are a key determinant of the quantitative accumulation of 6''-O-Malonylgenistin.

Table 1: 6''-O-Malonylgenistin Content in Selected Soybean Cultivars This table is interactive. You can sort the data by clicking on the column headers.

| Cultivar | 6''-O-Malonylgenistin Content (µg/g) | Reference |

|---|---|---|

| Soy SK-7 | 155.9 | scielo.br |

| Panorama 358 | Lower than SK-7 | scielo.br |

| Panorama 29 | Lower than SK-7 | scielo.br |

| Panorama 27 | Lower than SK-7 | scielo.br |

| Soyica P34 | Lower than SK-7 | scielo.br |

| Panorama 357 | Lower than SK-7 | scielo.br |

| Greene | 1829 (in 1996) | iastate.edu |

| Kanawha | 1275 (in 1995) | iastate.edu |

Influence of Plant Developmental Stages on Accumulation

The accumulation of 6''-O-Malonylgenistin is a dynamic process influenced by the developmental stage of the plant. frontiersin.org In soybeans, research indicates that the content of malonylgenistin and its precursor, genistin, increases during the later stages of seed development. tandfonline.com Conversely, studies on soybean sprouts have shown that the concentration of isoflavonoids, including 6''-O-malonylgenistin, can decrease as germination and growth progress over time, for example during storage. scielo.br For some cultivars, the highest accumulation was observed after 24 hours of storage, after which the levels declined. scielo.br This suggests that the biosynthesis and accumulation of this compound are tightly regulated throughout the plant's life cycle, with peak concentrations occurring at specific developmental windows.

Environmental and Stress-Induced Modulation of Content

The concentration of 6''-O-Malonylgenistin is not static but is modulated by various external factors, including environmental conditions and biotic or abiotic stress. elewa.orgmdpi.com Factors such as growing location, temperature, and light conditions have been shown to significantly affect isoflavone content. iastate.eduacs.orgtandfonline.com For example, lower temperatures and high soil moisture during seed development can lead to higher isoflavone concentrations. elewa.org

Furthermore, isoflavones, as phytoalexins, play a role in plant defense mechanisms. mdpi.comnih.govmdpi.com Their production can be induced in response to stressors like pathogen attack or environmental challenges. iastate.edunih.govnih.gov For instance, acidity stress applied to soybean roots has been shown to act as a systemic elicitor, altering the isoflavonoid profile and leading to the accumulation of defense compounds derived from isoflavone precursors. nih.gov Storage duration can also impact the levels of 6''-O-malonylgenistin, with studies showing a marked decrease after two or three years of storage at room temperature. acs.orgresearchgate.net

The biosynthesis of plant secondary metabolites, including 6''-O-Malonylgenistin, can be enhanced through the application of elicitors. nih.govphytojournal.com Elicitors are compounds that trigger defense responses in plants, often leading to increased production of phytoalexins. Salicylic (B10762653) acid (SA) and methyl jasmonate (MeJA) are well-known elicitors that have been shown to enhance secondary metabolite production in a variety of medicinal plants. nih.govphytojournal.comijrdo.orgekb.egnih.gov

In the context of soybeans, the application of the elicitor 2,6-dichloro isonicotinic acid (INA) has been demonstrated to significantly increase the content of isoflavonoids. scielo.br A study on the soybean cultivar 'SK-7' found that treatment with INA resulted in a constant elevation of 6''-O-malonylgenistin levels over a three-day analysis period. scielo.br In another cultivar, 'Panorama 29', the concentration of 6''-O-malonylgenistin increased with time after INA application, reaching its maximum level at 72 hours post-induction. scielo.br This indicates that elicitation is a viable strategy for modulating and potentially increasing the concentration of 6''-O-Malonylgenistin in plants.

Table 2: Effect of Elicitor (INA) on 6''-O-Malonylgenistin Content in Soybean Cultivars This table is interactive. You can sort the data by clicking on the column headers.

| Cultivar | Treatment | Observation | Reference |

|---|---|---|---|

| SK-7 | 1.6 mM INA | Constant elevation over 3 days | scielo.br |

| Panorama 29 | 1.6 mM INA | Increased with time, max at 72h | scielo.br |

| Panorama 27 | 1.6 mM INA | 6''-O-malonyldaidzin had highest level at 72h | scielo.br |

Structure

3D Structure

特性

IUPAC Name |

3-oxo-3-[[3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)13-8-34-15-6-12(5-14(26)19(15)20(13)30)36-24-23(33)22(32)21(31)16(37-24)9-35-18(29)7-17(27)28/h1-6,8,16,21-26,31-33H,7,9H2,(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAUJUKWSKMNJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6''-Malonylgenistin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51011-05-3 | |

| Record name | 6''-Malonylgenistin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 °C | |

| Record name | 6''-Malonylgenistin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of 6 O Malonylgenistin

Abiotic Stress Responses (e.g., Cold, Heat)

The accumulation of 6''-O-Malonylgenistin in plants is significantly influenced by abiotic stressors, particularly temperature fluctuations such as cold and heat. frontiersin.org These stress conditions can trigger changes in the plant's secondary metabolism, leading to altered levels of various isoflavonoids, including 6''-O-Malonylgenistin.

Cold Stress:

Heat Stress:

Conversely, heat stress appears to have an opposite effect on 6''-O-Malonylgenistin levels compared to cold stress. frontiersin.org Studies have demonstrated that increasing the temperature during soybean seed development leads to a significant decrease in total isoflavone content. researchgate.net For example, an increase from 18°C to 23°C resulted in a 65% decrease, and a further increase to 28°C caused a 90% reduction in total isoflavones. researchgate.net In another experiment, heat stress caused an initial increase in malonyldaidzin (B1664189) and malonylgenistin content after 12 hours, followed by a decrease at 24 and 48 hours. frontiersin.org This suggests that high temperatures can negatively impact the biosynthesis and accumulation of 6''-O-Malonylgenistin.

Table 3: Effect of Abiotic Stress on 6''-O-Malonylgenistin Content in Soybean

| Stress Condition | Plant Part | Observation | Reference |

| Cold (12°C storage) | Sprouts | Increased isoflavonoid (B1168493) content in some cultivars. | scielo.brscielo.br |

| Cold Treatment | Leaves | Decreased malonyldaidzin and malonylgenistin after 12, 24h, then slight increase at 48h. | frontiersin.org |

| Heat Stress | Leaves | Increased malonyldaidzin and malonylgenistin after 12h, then decrease at 24 and 48h. | frontiersin.org |

| Elevated Temperature (18°C to 28°C) | Seeds | Decreased total isoflavone content by about 90%. | researchgate.net |

Biosynthesis and Enzymatic Pathways of 6 O Malonylgenistin

Integration within the General Isoflavonoid (B1168493) Biosynthetic Pathway

The journey to 6''-O-Malonylgenistin begins with the general phenylpropanoid pathway, which synthesizes a wide array of plant secondary metabolites. The pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic steps involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) to produce p-Coumaroyl-CoA. frontiersin.orgresearchgate.net

Chalcone (B49325) Synthase (CHS) then catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.org This chalcone is a critical branch point. In the general flavonoid pathway, Chalcone Isomerase (CHI) converts naringenin chalcone to the flavanone (B1672756) naringenin. oup.comcore.ac.uk However, in legumes, a legume-specific branch is initiated where the enzyme Isoflavone (B191592) Synthase (IFS), a key cytochrome P450 enzyme, introduces a 2,3-aryl migration in the flavanone intermediate, converting it into an isoflavone skeleton. oup.comcore.ac.uk This step is pivotal, directing the metabolic flux towards the synthesis of isoflavonoids like genistein (B1671435), the aglycone precursor to 6''-O-Malonylgenistin. frontiersin.orgoup.com

Enzymatic Steps Leading to Genistin (B1671436)

Once the isoflavone aglycone genistein is synthesized, it undergoes further modifications, primarily glycosylation, to increase its solubility and stability, facilitating transport and storage within the plant cell, often in the vacuole. nih.govnih.gov

The conversion of genistein to its glycoside form, genistin (also known as genistein 7-O-glucoside), is catalyzed by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). frontiersin.org In this reaction, a glucose molecule from a UDP-glucose donor is transferred to the 7-hydroxyl group of genistein. frontiersin.orgresearchgate.net

In soybean, a specific isoflavonoid glycosyltransferase, UGT73F2, has been identified and characterized. In vitro enzymatic assays have demonstrated that the recombinant UGT73F2 enzyme effectively glycosylates all three major soybean isoflavone aglycones: daidzein, glycitein, and genistein. oup.comnih.gov Substrate preference studies showed the highest activity for genistein, confirming its significant role in the biosynthesis of genistin. oup.com Subcellular localization studies have revealed that UGT73F2 is found in the cytoplasm. nih.gov

Specific 6''-O-Malonylation of Genistin

The final step in the biosynthesis of 6''-O-Malonylgenistin is the malonylation of genistin. This reaction is catalyzed by a specific type of acyltransferase that transfers a malonyl group from malonyl-CoA to the 6''-hydroxyl position of the glucose moiety attached to genistin. frontiersin.orgresearchgate.netoup.com This malonylation is a crucial modification, as malonylated glucosides are the most abundant forms of isoflavones in most soybean tissues. frontiersin.org

Several isoflavone 7-O-glucoside malonyltransferases (IMaTs) belonging to the BAHD acyltransferase family have been identified and characterized in soybean. These enzymes are responsible for the production of isoflavone glucoside malonates. frontiersin.org

GmMT7 (GmIF7MaT): This was one of the first characterized isoflavone 7-O-glucoside malonyltransferases from soybean seeds. frontiersin.org Recombinant GmMT7 showed malonylation activity towards isoflavone glycosides, converting genistin, daidzin, and glycitin (B1671906) into their respective malonylated forms. oup.comnih.gov It is localized in the cytoplasm. nih.gov

GmIMaT1 and GmIMaT3: More recently, two additional isoflavone glucoside malonyltransferases, GmIMaT1 and GmIMaT3, have been characterized. GmIMaT3 is allelic to the previously identified GmMT7. frontiersin.org Biochemical studies confirmed that both recombinant GmIMaT1 and GmIMaT3 enzymes catalyze the transfer of a malonyl group from malonyl-CoA to isoflavone 7-O-glucosides, including genistin, to produce 6''-O-malonylgenistin. frontiersin.org While GmIMaT3 is primarily located in the cytosol, GmIMaT1 is mainly localized to the endoplasmic reticulum. frontiersin.org

The identified malonyltransferases exhibit specificity for both the acyl donor and the isoflavone glucoside acceptor.

Acyl Donor Specificity: Studies on recombinant enzymes like GmIMaT1, GmIMaT3, and GmMT7 have shown that they exclusively use malonyl-CoA as the acyl donor. frontiersin.orgoup.com Other potential donors, such as acetyl-CoA, are not utilized, highlighting the high specificity of these enzymes for malonylation. frontiersin.orgoup.com

Acyl Acceptor Specificity: These enzymes can act on multiple isoflavone 7-O-glucosides. Recombinant GmMT7 was most active with daidzin, followed by glycitin and genistin. oup.com Both GmIMaT1 and GmIMaT3 showed activity towards daidzin, genistin, and glycitin. frontiersin.org Kinetic analyses have been performed to determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for these enzymes with different substrates.

| Enzyme | Substrate | Kₘ (μM) |

|---|---|---|

| GmIMaT1 | Genistin | 23.04 |

| Daidzin | 36.28 | |

| Glycitin | 13.11 | |

| GmIMaT3 | Genistin | 26.67 |

| Daidzin | 30.12 | |

| Glycitin | 12.94 | |

| GmMT7 | Genistin | 39.16 |

| Daidzin | 68.13 |

Data sourced from scientific studies on recombinant enzymes. frontiersin.org

The biosynthesis of 6''-O-Malonylgenistin is tightly regulated at the genetic level. The expression of malonyltransferase genes is controlled by various developmental and environmental cues. The genes encoding GmIMaT1 and GmIMaT3 exhibit distinct tissue expression patterns and respond differently to various hormonal and abiotic stresses. frontiersin.org

For instance, under cold stress (4°C), the transcript levels of both GmIMaT1 and GmIMaT3 in developing seeds initially decreased, but GmIMaT1 transcripts recovered after 48 hours while GmIMaT3 did not. frontiersin.org This differential expression suggests they may have non-redundant functions in modifying isoflavone glucosides under specific stress conditions. frontiersin.org Overexpression of both GmIMaT1 and GmIMaT3 in transgenic soybean hairy roots led to increased levels of malonylgenistin. frontiersin.org Conversely, knockdown of these genes reduced malonylgenistin content. frontiersin.org

The broader isoflavonoid pathway is regulated by a complex network of transcription factors. frontiersin.org For example, the R1 MYB transcription factor GmMYB176 has been shown to regulate multiple steps in isoflavonoid biosynthesis by activating genes such as Chalcone Synthase (CHS). frontiersin.org The coordinated expression of these pathway genes is crucial for controlling the metabolic flux towards the synthesis of specific isoflavonoids like 6''-O-Malonylgenistin. frontiersin.org

Subcellular Localization of Biosynthetic Enzymes

The biosynthesis of 6''-O-malonylgenistin is a multi-step process involving several enzymes that are spatially organized within the plant cell. The subcellular localization of these enzymes is crucial for the efficient channeling of intermediates and the regulation of the metabolic pathway. Research has indicated that the enzymes responsible for the final steps of 6''-O-malonylgenistin synthesis are primarily located in the cytoplasm and on the surface of the endoplasmic reticulum (ER).

The conversion of the isoflavone aglycone, genistein, to its glycosylated form, genistin, is a prerequisite for the final malonylation step. This glycosylation is catalyzed by a UDP-glucose:isoflavone 7-O-glucosyltransferase (IF7GT). Studies in soybean (Glycine max) have identified specific isoflavonoid-specific glycosyltransferases, such as UGT73F2, which are responsible for this conversion. Subcellular localization studies have revealed that this enzyme is found in the cytoplasm. nih.gov

The final step in the biosynthesis of 6''-O-malonylgenistin is the transfer of a malonyl group from malonyl-CoA to the 6''-hydroxyl group of the glucose moiety of genistin. This reaction is catalyzed by a malonyl-CoA:isoflavone 7-O-glucoside 6''-O-malonyltransferase (IF7MaT). oup.com In soybean, several isoflavone malonyltransferases (IMaTs) have been identified and their subcellular locations investigated.

One such enzyme, GmMT7, has been shown to exhibit malonylation activity towards isoflavone glycosides and is localized in the cytoplasm. nih.govoup.com Further research has identified other key malonyltransferases, including GmIMaT1 and GmIMaT3 (which is an allele of GmMT7). nih.govfrontiersin.org Interestingly, these enzymes show different subcellular localizations. GmIMaT1 is predominantly found on the endoplasmic reticulum, while GmIMaT3 is primarily located in the cytosol. nih.govfrontiersin.org

The synthesis of isoflavone glucosides is believed to occur on the cytosolic side of the endoplasmic reticulum, after which they are available for further modification by malonyltransferases. nih.gov The localization of these enzymes in the cytoplasm and on the ER membrane facilitates the sequential modification of the isoflavone core, leading to the formation and subsequent accumulation of 6''-O-malonylgenistin. nih.gov Following synthesis, these conjugates are transported and compartmentalized, often into the vacuole for storage. nih.govmdpi.com

The table below summarizes the subcellular localization of key enzymes involved in the later stages of 6''-O-malonylgenistin biosynthesis.

| Enzyme | Abbreviation | Function | Subcellular Localization | Organism |

| Isoflavone Glycosyltransferase | UGT73F2 | Glycosylation of genistein to genistin | Cytoplasm | Glycine max (Soybean) |

| Isoflavone Malonyltransferase | GmMT7 | Malonylation of isoflavone glycosides | Cytoplasm | Glycine max (Soybean) |

| Isoflavone Malonyltransferase | GmIMaT1 | Malonylation of isoflavone glycosides | Endoplasmic Reticulum (ER) | Glycine max (Soybean) |

| Isoflavone Malonyltransferase | GmIMaT3 | Malonylation of isoflavone glycosides | Cytosol | Glycine max (Soybean) |

Metabolism and Biotransformation of 6 O Malonylgenistin

In Planta Turnover and Catabolism

In leguminous plants such as soybean (Glycine max), 6''-O-Malonylgenistin is a major storage form of isoflavones. frontiersin.org Its synthesis is the result of a two-step modification of the isoflavone (B191592) aglycone, genistein (B1671435). First, genistein is glycosylated to form its 7-O-glucoside, genistin (B1671436), by the enzyme UDP-glucose:isoflavone 7-O-glucosyltransferase. nih.gov Subsequently, a malonyl group is transferred from malonyl-CoA to the 6''-position of the glucose moiety of genistin, a reaction catalyzed by the enzyme malonyl-CoA:isoflavone 7-O-glucoside 6''-O-malonyltransferase (IMaT). nih.govresearchgate.net

The accumulation of 6''-O-Malonylgenistin is developmentally regulated, with its content, along with that of genistin, increasing during the late stages of soybean seed development. nih.govtandfonline.com The concentration of this compound is not static and can be influenced by various biotic and abiotic factors, indicating a dynamic turnover. For instance, treatment of soybean seedlings with elicitors like salicylic (B10762653) acid (SA) and 2,6-dichloroisonicotinic acid (INA) can significantly increase the levels of malonyl-genistin. scielo.br Similarly, environmental stresses such as heat, cold, and drought can alter the expression of the genes responsible for its synthesis, leading to changes in its concentration within the plant tissues. frontiersin.org For example, ethylene (B1197577) application has been shown to dramatically increase the content of malonylgenistin in soybean leaves. researchgate.net This dynamic metabolism suggests that 6''-O-Malonylgenistin plays a crucial role in the plant's response to its environment. nih.gov

Microbial Transformation Pathways

Microorganisms play a critical role in the biotransformation of 6''-O-Malonylgenistin, particularly in the mammalian gut and during the production of fermented soy foods.

In its conjugated form, 6''-O-Malonylgenistin is not readily absorbed by the human body. cropbio.or.krsemanticscholar.org The initial and rate-limiting step in its absorption is the hydrolysis of the glycosidic bond, a process mediated by β-glucosidase enzymes secreted by the intestinal microflora. nih.govmdpi.commdpi.com This enzymatic action cleaves the glucose moiety, releasing the aglycone genistein. cropbio.or.krsemanticscholar.org Genistein is the more biologically active form and can be absorbed across the intestinal epithelium. mdpi.com The efficiency of this conversion can vary among individuals, depending on the composition of their gut microbiota.

Fermentation of soybeans to produce foods like cheonggukjang and natto significantly alters the native isoflavone profile. mdpi.commdpi.com During fermentation with microorganisms such as Bacillus subtilis, 6''-O-Malonylgenistin undergoes extensive transformation. mdpi.comresearchgate.net The microbial enzymes, primarily β-glucosidases, hydrolyze the malonylated glucoside, leading to a decrease in its concentration and a corresponding increase in the glucoside form (genistin) and, more significantly, the aglycone form (genistein). mdpi.comresearchgate.net This process enhances the bioavailability of the isoflavones in fermented soy products compared to unfermented ones. mdpi.com Furthermore, fermentation can lead to the formation of novel isoflavone derivatives, such as succinylated and phosphorylated conjugates, which are not present in raw soybeans. mdpi.com

| Process | Key Microorganism(s) | Primary Transformation | Resulting Compound(s) |

|---|---|---|---|

| Gut Digestion | Intestinal Microbiota | Hydrolysis | Genistein |

| Soybean Fermentation (e.g., Cheonggukjang) | Bacillus subtilis | De-malonylation & Hydrolysis | Genistin, Genistein |

| Soybean Fermentation (e.g., Cheonggukjang) | Bacillus subtilis | Succinylation & Phosphorylation | 6''-O-succinylgenistin, Phosphorylated conjugates |

Thermal Instability and Conversion to Other Isoflavone Forms

6''-O-Malonylgenistin is known to be thermally unstable. tandfonline.com Food processing methods involving heat, such as boiling, steaming, roasting, and baking, can cause significant changes in its structure and lead to the formation of other isoflavone derivatives. mdpi.commdpi.com The type of conversion is largely dependent on the heating method, particularly the presence or absence of moisture. mdpi.com

Under dry-heat conditions, such as roasting or baking, the primary thermal conversion pathway for 6''-O-Malonylgenistin is decarboxylation. researchgate.netmdpi.com The heat causes the loss of a carboxyl group from the malonyl moiety, converting it into an acetyl group. core.ac.uk This reaction transforms 6''-O-Malonylgenistin into 6''-O-acetylgenistin. researchgate.netcore.ac.uk This conversion is less prevalent during wet-heating processes. mdpi.com

When subjected to heat in the presence of moisture (wet-heating), such as steaming or boiling soymilk, 6''-O-Malonylgenistin readily undergoes hydrolysis. researchgate.netmdpi.com The malonyl ester bond is cleaved, a process known as de-esterification, resulting in the formation of the β-glucoside, genistin. mdpi.commdpi.com This conversion from malonylglycosides to β-glycosides is a dominant reaction during the production of soymilk and tofu. researchgate.netresearchgate.net With prolonged or more intense heating, the glucosidic bond of the newly formed genistin can also be hydrolyzed, releasing the aglycone, genistein. core.ac.ukresearchgate.net Additionally, thermal processing can induce the migration of the malonyl group from the 6''-position to the 4''-position of the glucose, forming the isomer 4''-O-malonylgenistin. nih.govresearchgate.net

| Heating Condition | Primary Conversion Reaction | Primary Product(s) |

|---|---|---|

| Dry Heat (e.g., Roasting, Baking) | Decarboxylation | 6''-O-Acetylgenistin |

| Wet Heat (e.g., Steaming, Boiling) | De-esterification / Hydrolysis | Genistin |

| Prolonged/Intense Heat | Hydrolysis | Genistein |

| Thermal Treatment | Isomerization | 4''-O-Malonylgenistin |

Biological Role and Mechanistic Investigations of 6 O Malonylgenistin

Role as a Plant Metabolite in Defense Mechanisms

6''-O-Malonylgenistin is a key isoflavonoid (B1168493) found predominantly in leguminous plants, such as soybeans, where it plays a significant role in the plant's defense against various environmental challenges. nih.govnih.gov As a malonylated conjugate of genistin (B1671436), it is one of the major forms of isoflavonoids present in soybean tissues. frontiersin.org The process of malonylation, which attaches a malonyl group to the genistin molecule, is a crucial modification that enhances the compound's solubility and chemical stability, facilitating its transport and storage within the plant cell, often in the vacuole. frontiersin.orgresearchgate.netfrontiersin.org This stored form can then be mobilized and utilized by the plant when faced with stressful conditions.

Involvement in Plant Responses to Biotic and Abiotic Stresses

Plants synthesize and accumulate 6''-O-Malonylgenistin and other isoflavonoids as part of their defense strategy against a wide range of biotic and abiotic stresses. nih.govnih.gov The concentration of these compounds can increase significantly when the plant is under attack or in unfavorable environmental conditions. nih.gov

Biotic Stresses: Isoflavonoids are integral to the plant's defense against pathogens like fungi and bacteria, as well as herbivores. cwss.inscispace.com They can act as antimicrobial compounds, directly inhibiting the growth of invading microorganisms. frontiersin.org For instance, in response to pathogen attack, plants can ramp up the production of isoflavonoids. nih.gov

Abiotic Stresses: The accumulation of 6''-O-Malonylgenistin is also a documented response to various abiotic stressors. Studies have shown that exposure to cold, drought, heat, and acidity can lead to an increase in the concentration of malonylated isoflavones. frontiersin.orgscielo.brnih.gov For example, an increase in isoflavonoid content, including 6''-O-malonylgenistin, was observed in soybean sprouts in response to cold stress. scielo.br Similarly, drought conditions have been shown to increase the levels of malonyldaidzin (B1664189) and malonylgenistin in soybean roots. frontiersin.org Treatment with ethylene (B1197577), a plant hormone involved in stress signaling, has also been demonstrated to significantly boost the production of malonylgenistin in soybean leaves. nih.gov

The following table summarizes the findings of a study on the effect of storage time at 12°C on the 6''-O-Malonylgenistin content in different soybean cultivars, which can be considered a form of cold stress.

| Cultivar | Storage Time (hours) | 6''-O-Malonylgenistin (µg/g) |

| SK-7 | 24 | 155.6 |

| Panorama 357 | 48 | Increased levels observed |

| Soyica P34 | 48 | Increased levels observed |

| Panorama 29 | 72 | 85.1 |

Data sourced from a study on isoflavonoid composition in soy sprouts. scielo.br

Contribution to Phytoalexin Induction and Accumulation

A critical role of isoflavonoids in plant defense is their function as precursors for the biosynthesis of phytoalexins. nih.govfrontiersin.org Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms or certain abiotic stimuli. nih.gov In soybeans, the primary phytoalexins are glyceollins, which are derived from the isoflavonoid daidzein, a compound closely related to genistein (B1671435). nih.govnih.gov

While 6''-O-Malonylgenistin is not a direct precursor to glyceollins, its accumulation is part of the broader isoflavonoid response that provides the necessary building blocks for phytoalexin synthesis. scielo.br During a defense response, the malonylated and glucosylated forms of isoflavones can be hydrolyzed to release the aglycones, such as genistein and daidzein, which can then be converted into phytoalexins. nih.gov The induction of phytoalexin accumulation is a key defense mechanism, and the stored pool of malonylated isoflavones like 6''-O-Malonylgenistin is crucial for a rapid and effective response to pathogen attack. nih.govtandfonline.com

Studies have shown that the application of elicitors, which are molecules that trigger a defense response, leads to an increase in the concentration of various isoflavonoids, including 6''-O-malonylgenistin, which can then be channeled into phytoalexin production. scielo.brresearchgate.net For instance, treating soybean seedlings with 2,6-dichloroisonicotinic acid (INA), a known elicitor, significantly increased the levels of isoflavonoids. scielo.br

Antioxidant Activity of 6''-O-Malonylgenistin in Plant Extracts

Plant extracts containing 6''-O-Malonylgenistin have demonstrated notable antioxidant activity. This activity is attributed to the ability of isoflavonoids to scavenge free radicals, which are unstable molecules that can cause damage to cells. scielo.br The antioxidant properties of these extracts are often correlated with their total phenolic and isoflavonoid content. scielo.brresearchgate.net

The following table presents data on the concentration of 6''-O-Malonylgenistin and the corresponding antioxidant activity in soybean sprouts of the SK-7 cultivar at different growth stages.

| Growth Stage | 6''-O-Malonylgenistin (µg/g) | Antioxidant Activity (DPPH assay) | Antioxidant Activity (ABTS assay) |

| VE | >150 | High | High |

| VC | >150 | Low | Low |

| V1 | >150 | High | High |

Data adapted from a study on isoflavonoid composition and antioxidant activity in soy sprouts. scielo.br

It is important to note that while a correlation exists, the relationship between the concentration of a single isoflavonoid and the total antioxidant activity of an extract is complex, as it is the result of the synergistic action of all antioxidant compounds present. scielo.br

Emerging Research Areas and Future Perspectives

Application of Integrated Omics Technologies (e.g., Metabolomics, Transcriptomics)

The integration of metabolomics and transcriptomics has become a powerful strategy for elucidating the complex mechanisms governing the biosynthesis and accumulation of 6''-O-Malonylgenistin in plants. This dual approach allows researchers to simultaneously analyze the expression of genes (transcriptome) and the resulting metabolic products (metabolome), providing a comprehensive view of the regulatory networks involved.

In soybeans, combined metabolomic and transcriptomic analyses have been instrumental in identifying key genes and pathways under specific conditions like salt stress or drought. frontiersin.orgnih.gov Under salt stress, for instance, studies have identified 151 different flavonoids, with isoflavones like 6''-O-malonylgenistin being major components. The analysis revealed that the expression of genes associated with the flavonoid biosynthetic pathway changed significantly, correlating with the observed changes in metabolite concentrations. frontiersin.org Similarly, research on soybean seedlings under drought stress used RNA-seq and UPLC-MS/MS to identify differentially expressed genes and metabolites, highlighting the crucial role of the isoflavone (B191592) biosynthesis pathway in stress response. nih.gov

Transcriptome analysis of soybean genotypes with varying isoflavone levels has shed light on the molecular regulation of glycosylation and malonylation. mdpi.com These studies have pinpointed specific genes, such as those encoding isoflavone synthase (IFS), UDP-glycosyltransferases (UGT), and malonyltransferases (MAT), whose expression levels are significantly correlated with the accumulation of malonylated isoflavones like 6''-O-malonylgenistin. mdpi.com For example, research has identified that the expression of genes for isoflavone 7-O-glucoside-6''-O-malonyltransferase (IF7MAT) is a key factor in the synthesis of 6''-O-malonylgenistin. researchgate.net

Integrated omics also helps in understanding the broader metabolic context. For example, studies have connected the biosynthesis of isoflavones to primary metabolic pathways by identifying genes like Acetyl-CoA carboxylase (ACCase), which produces Malonyl-CoA, the essential precursor for the malonylation of genistin (B1671436). nih.gov By constructing weighted gene co-expression networks from transcriptome and metabolome data, researchers can identify candidate genes that positively regulate isoflavone content. nih.gov

Table 1: Application of Omics Technologies in 6''-O-Malonylgenistin Research

| Technology | Application | Key Findings | Reference(s) |

|---|---|---|---|

| Metabolomics & Transcriptomics | Investigating flavonoid biosynthesis in soybean under salt stress. | Identified 151 flavonoids; flavones and isoflavones (including malonyl-glucosides) were predominant. Revealed key genes in the flavonoid biosynthetic pathway. | frontiersin.org |

| RNA-Seq & UPLC-MS/MS | Analyzing soybean response to drought stress. | Identified numerous differentially expressed genes and metabolites, with flavonoids being a major group. Showed isoflavone biosynthesis is key to drought response. | nih.gov |

| RNA-Seq Analysis | Comparing soybean genotypes with different isoflavone contents. | Pinpointed differentially expressed genes (e.g., IFS, UGT, MAT) responsible for variations in isoflavone malonylation. | mdpi.com |

| Metabolomics & Transcriptomics | Comparing flavonoid content in Artemisia cultivars. | Identified 6''-O-malonylgenistin as a differential metabolite and linked its presence to the expression of flavonoids biosynthesis enzymes, including IF7MAT. | researchgate.net |

| Transcriptome & Metabolome Integration | Identifying genes regulating isoflavone accumulation in soybean seeds. | Constructed a gene co-expression network; identified Acetyl-CoA carboxylase (ACCase) genes as crucial for providing the Malonyl-CoA precursor. | nih.gov |

Biotechnological Approaches for Modulating 6''-O-Malonylgenistin Content in Plants

Biotechnology offers promising avenues for manipulating the concentration of 6''-O-Malonylgenistin in plants, either to enhance its production for nutritional or pharmaceutical purposes or to study its physiological roles. nih.gov These approaches primarily involve genetic engineering and the use of elicitors to stimulate biosynthetic pathways. nih.govscielo.br

A key target for genetic modification is the family of malonyltransferases (MATs), the enzymes that catalyze the final step in 6''-O-malonylgenistin synthesis: the transfer of a malonyl group from malonyl-CoA to genistin. Research has identified specific isoflavone malonyltransferases, such as GmIMaT1 and GmIMaT3 in soybeans, that perform this function. frontiersin.org Studies involving the overexpression of these GmIMaT genes in transgenic soybean hairy roots led to a significant increase in the content of malonyldaidzin (B1664189) and malonylgenistin. frontiersin.org Conversely, using RNA interference (RNAi) to knockdown or silence these genes resulted in a substantial decrease in malonylgenistin levels, confirming their direct role in its biosynthesis. frontiersin.orgfrontiersin.org

Broader metabolic engineering strategies aim to increase the availability of precursors for isoflavone synthesis. frontiersin.org This can involve upregulating genes in the early stages of the phenylpropanoid pathway or downregulating competing pathways, such as those leading to lignin (B12514952) or other flavonoids, to channel metabolic flux towards isoflavone production. frontiersin.orgfrontiersin.org Techniques like CRISPR/Cas9-mediated gene editing are being explored for precise modifications of the isoflavonoid (B1168493) pathway. frontiersin.org

Table 2: Biotechnological Strategies for Modulating 6''-O-Malonylgenistin

| Approach | Method | Target | Outcome | Reference(s) |

|---|---|---|---|---|

| Genetic Engineering | Overexpression | Isoflavone Malonyltransferase genes (GmIMaT1, GmIMaT3) | Significant increase in malonyldaidzin and malonylgenistin content in transgenic hairy roots. | frontiersin.org |

| Genetic Engineering | RNA Interference (RNAi) / Gene Silencing | Isoflavone Malonyltransferase genes (GmIMaT1, GmIMaT3) | Up to 80% decrease in malonylgenistin content in knockdown hairy roots. | frontiersin.org |

| Genetic Engineering | RNAi / Gene Silencing | Isoflavone Synthase (GmIFS) | Reduced overall isoflavone accumulation in gene-silenced plants. | frontiersin.org |

| Elicitation | Exogenous Application | Plant Defense Pathways | Significant increase in isoflavonoids, including 6''-O-malonylgenistin, in soy sprouts treated with 2,6-dichloro isonicotinic acid (INA). | scielo.br |

Advancements in High-Throughput Analytical Techniques for Comprehensive Profiling

The accurate identification and quantification of 6''-O-Malonylgenistin and its related isomers in complex plant matrices require sophisticated analytical techniques. Recent advancements have focused on improving the speed, sensitivity, and comprehensiveness of isoflavone profiling.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) has become a cornerstone for isoflavone analysis. nih.gov UHPLC systems allow for faster separation times and higher resolution compared to traditional High-Performance Liquid Chromatography (HPLC). nih.govfrontiersin.org When combined with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QToF-MS), it enables the precise identification and structural elucidation of a wide range of metabolites, including different isomers of malonylated isoflavones. mdpi.com

For example, UPLC-DAD-QToF/MS has been used to create a detailed isoflavone profile during the fermentation of soybeans. mdpi.com This technique was sensitive enough to identify and distinguish not only the major isoflavones like 6''-O-malonylgenistin but also its isomers, such as 4''-O-malonylgenistin, based on their specific fragmentation patterns and retention times. mdpi.com

These high-throughput methods are essential for metabolomic studies that analyze a large number of samples to understand the effects of genetic modifications, environmental stress, or different processing conditions. nih.govnih.gov The development of optimized extraction methods using environmentally friendly solvents, guided by experimental designs, further enhances the efficiency and sustainability of profiling these compounds from plant sources like soybean leaves. nih.gov

Table 3: Comparison of Analytical Techniques for 6''-O-Malonylgenistin Profiling

| Technique | Description | Advantages | Application Example | Reference(s) |

|---|---|---|---|---|

| HPLC-DAD | High-Performance Liquid Chromatography with Diode-Array Detection. | Robust and widely available for quantification. | Separation and identification of major isoflavonoids (glucosides, malonyl-glucosides, aglycones) in soy sprouts. | scielo.br |

| UHPLC-MS | Ultra-High-Performance Liquid Chromatography with Mass Spectrometry. | Faster analysis, higher resolution, and greater sensitivity than HPLC. Provides mass information for identification. | Profiling of dominant isoflavones, including 6''-O-malonylgenistin, in soybean leaf extracts. | nih.gov |

| UPLC-DAD-QToF/MS | UHPLC with Diode-Array Detection and Quadrupole Time-of-Flight Mass Spectrometry. | Provides high-resolution mass data, enabling confident structural elucidation and differentiation of isomers. High throughput. | Comprehensive profiling of isoflavone derivatives, including newly identified conjugates and isomers of malonylgenistin, during fermentation. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal methods for quantifying 6''-O-Malonylgenistin in plant matrices like soybean?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is widely used for quantification. For instance, studies on soybean microgreens utilized LC-ESI/QTOF-MS to profile 6''-O-Malonylgenistin, achieving precise identification via mass accuracy thresholds (e.g., ±5 ppm) and retention time matching . Calibration curves using certified reference standards are critical for accuracy.

Q. How does extraction methodology influence the recovery of 6''-O-Malonylgenistin from plant tissues?

- Methodological Answer : Ultrasonic-assisted extraction (UAE) with 70% ethanol or methanol is commonly employed. Supercritical fluid extraction (SFE) with CO₂ modified with polar solvents (e.g., ethanol) improves recovery of heat-sensitive compounds. Post-extraction, acid hydrolysis may be required to cleave malonyl groups, but this can lead to ~40% loss of total isoflavones, necessitating careful optimization of hydrolysis duration and pH .

Q. What storage conditions ensure the stability of 6''-O-Malonylgenistin in laboratory settings?

- Methodological Answer : Lyophilized powder should be stored at -20°C in airtight, light-protected containers. Solutions in DMSO (10 mM) require storage at -80°C for long-term stability (>1 year). Periodic purity checks via HPLC are recommended to monitor degradation, particularly ester bond hydrolysis .

Advanced Research Questions

Q. How can light exposure during plant growth be optimized to enhance 6''-O-Malonylgenistin biosynthesis?

- Methodological Answer : Monochromatic light spectra, particularly UV-A, significantly upregulate 6''-O-Malonylgenistin in soybean microgreens compared to white light. Experimental designs should include controlled light chambers with adjustable wavelengths and irradiance levels. Metabolomic profiling (e.g., LC-HRMS) can track dynamic changes in flavonoid pathways under varying light conditions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for 6''-O-Malonylgenistin?

- Methodological Answer : Discrepancies in bioactivity (e.g., hepatoprotective vs. negligible ACE inhibition) may arise from differences in sample purity or assay conditions. Standardize protocols using ≥95% pure compound (verified by NMR/HPLC) and include positive controls (e.g., genistein for ACE inhibition). Dose-response curves and multi-omics integration (transcriptomics + metabolomics) can clarify mechanism-concentration relationships .

Q. How do interactions between 6''-O-Malonylgenistin and other soy-derived peptides affect functional studies?

- Methodological Answer : Co-occurring ACE-inhibitory peptides in soy hydrolysates may mask or synergize with 6''-O-Malonylgenistin’s effects. Use fractionation techniques (e.g., size-exclusion chromatography) to isolate the compound from peptides. Bioassays should include both isolated and reconstituted mixtures to evaluate additive vs. antagonistic effects .

Q. What advanced analytical techniques improve structural elucidation of 6''-O-Malonylgenistin derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with MS/MS fragmentation (e.g., Q-TOF) identifies acylated derivatives. Nuclear magnetic resonance (NMR), particularly ¹H-¹³C HSQC and HMBC, resolves regioselective malonylation. Computational tools (e.g., molecular networking) can map structural analogs in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。